molecular formula C22H18ClFN2O5S B15155061 N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide

N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide

Cat. No.: B15155061
M. Wt: 476.9 g/mol
InChI Key: GQKFUOHDXCSLNF-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a chlorophenyl sulfonyl group, and a fluorobenzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction to form the benzodioxole moiety . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl sulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide is unique due to its combination of a benzodioxole moiety, a chlorophenyl sulfonyl group, and a fluorobenzyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H18ClFN2O5S

Molecular Weight

476.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]acetamide

InChI

InChI=1S/C22H18ClFN2O5S/c23-16-5-8-18(9-6-16)32(28,29)26(12-15-3-1-2-4-19(15)24)13-22(27)25-17-7-10-20-21(11-17)31-14-30-20/h1-11H,12-14H2,(H,25,27)

InChI Key

GQKFUOHDXCSLNF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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